propan-2-yl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
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Overview
Description
PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is a synthetic organic compound that belongs to the indolo[2,3-b]quinoxaline family. This compound is characterized by its unique structure, which includes a bromine atom at the 9th position of the indoloquinoxaline core and an acetate group at the 2nd position. The indolo[2,3-b]quinoxaline scaffold is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate brominated acetates. One common method involves the use of phenacyl bromides in a DMSO-K2CO3 system. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activities.
Alkylation and Acylation: The acetate group can participate in alkylation and acylation reactions, leading to the formation of new derivatives with potentially enhanced biological activities.
Common reagents used in these reactions include strong bases (e.g., K2CO3), oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and antibacterial agent.
Cancer Research: The indolo[2,3-b]quinoxaline scaffold is known for its cytotoxic properties, making it a candidate for anticancer drug development.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE involves its interaction with various molecular targets. The compound can bind to DNA, interfering with replication and transcription processes. This non-covalent binding to DNA is similar to the action of natural cytotoxic agents like ellipticine . Additionally, the compound may inhibit specific enzymes or proteins involved in viral replication or bacterial cell wall synthesis, contributing to its antiviral and antibacterial activities.
Comparison with Similar Compounds
Similar compounds to PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE include other indolo[2,3-b]quinoxaline derivatives, such as:
2,3-Dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (B220): Known for its antiviral activity against herpes simplex virus.
6-Substituted 6H-indolo[2,3-b]quinoxalines: These compounds exhibit antiviral activity against vaccinia virus and Indian vesiculovirus.
The uniqueness of PROPAN-2-YL 2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE lies in its specific substitution pattern, which may confer distinct biological activities and electronic properties compared to other derivatives.
Properties
Molecular Formula |
C19H16BrN3O2 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
propan-2-yl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate |
InChI |
InChI=1S/C19H16BrN3O2/c1-11(2)25-17(24)10-23-16-8-7-12(20)9-13(16)18-19(23)22-15-6-4-3-5-14(15)21-18/h3-9,11H,10H2,1-2H3 |
InChI Key |
VJCQKGULAJVXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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